molecular formula C19H18N4O3 B4733904 ethyl 2-({[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]carbonyl}amino)benzoate

ethyl 2-({[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]carbonyl}amino)benzoate

Cat. No.: B4733904
M. Wt: 350.4 g/mol
InChI Key: RAKYOLCXCBGOJJ-UHFFFAOYSA-N
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Description

Ethyl 2-({[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]carbonyl}amino)benzoate is a complex organic compound that features a triazole ring, a phenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]carbonyl}amino)benzoate typically involves multiple steps. One common route starts with the preparation of the triazole ring, which can be synthesized via a click chemistry reaction between an alkyne and an azide. The phenyl group is then introduced through a coupling reaction, such as a Suzuki or Heck reaction. Finally, the benzoate ester is formed through esterification of the corresponding benzoic acid with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the click chemistry step and high-throughput screening to identify the most efficient catalysts for the coupling and esterification reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under strong oxidative conditions.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Hydrochloric acid or sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Oxidized triazole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 2-({[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]carbonyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 2-({[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]carbonyl}amino)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules.

Comparison with Similar Compounds

Ethyl 2-({[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]carbonyl}amino)benzoate can be compared to other compounds with similar structures, such as:

    Ethyl 2-({[4-(1H-1,2,3-triazol-1-yl)phenyl]carbonyl}amino)benzoate: Lacks the methyl group on the triazole ring.

    Mthis compound: Has a methyl ester instead of an ethyl ester.

    Ethyl 2-({[4-(5-methyl-1H-1,2,4-triazol-1-yl)phenyl]carbonyl}amino)benzoate: Contains a 1,2,4-triazole ring instead of a 1,2,3-triazole ring.

Properties

IUPAC Name

ethyl 2-[[4-(5-methyltriazol-1-yl)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-3-26-19(25)16-6-4-5-7-17(16)21-18(24)14-8-10-15(11-9-14)23-13(2)12-20-22-23/h4-12H,3H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKYOLCXCBGOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3C(=CN=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-({[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]carbonyl}amino)benzoate
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